3-(1,3-benzodioxol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(4-phenyl-2-thiazolyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Histone Deacetylase Inhibition : A study by Bressi et al. (2010) explored N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides as nanomolar inhibitors of human histone deacetylases. These compounds, closely related to the chemical structure , showed potential in vitro and in vivo for histone H3 and H4 hyperacetylation, and p21(waf) induction, indicating their relevance in cancer treatment strategies (Bressi et al., 2010).
Anticancer Activity : Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, structurally related to the chemical , demonstrating moderate to excellent anticancer activity against various cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik et al., 2021).
Anti-arrhythmic Properties : Abdel‐Aziz et al. (2009) synthesized 1,3-thiazole derivatives with significant anti-arrhythmic activity. Their work on structurally related compounds suggests the potential of 3-(1,3-benzodioxol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide in cardiovascular therapeutic applications (Abdel‐Aziz et al., 2009).
Antimicrobial Agents : Bikobo et al. (2017) researched N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, closely related to the specified compound, showing potent antimicrobial activity against various bacterial and fungal strains. This points to the potential use of the compound in the development of new antimicrobial agents (Bikobo et al., 2017).
Antifungal Agents : Narayana et al. (2004) synthesized thiazole derivatives with notable antifungal activity. Given the structural similarity, this compound may also possess antifungal properties, suggesting its potential in addressing fungal infections (Narayana et al., 2004).
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H14N2O3S/c22-18(9-7-13-6-8-16-17(10-13)24-12-23-16)21-19-20-15(11-25-19)14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21,22)/b9-7+ |
InChI Key |
CIOABIWMQSVPTA-VQHVLOKHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.